N-Fmoc-1,4-butanediamine hydrobromide (CAS 352235-99-5) is a highly stable, mono-protected heterobifunctional linker built on a putrescine (1,4-diaminobutane) core . It features a primary amine stabilized as a hydrobromide salt and a secondary terminus protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This structural duality makes it a highly reliable building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptidomimetics [1]. By masking one amine, it prevents unwanted polymerization and allows for site-selective, unidirectional coupling. The compound is engineered for standard solid-phase peptide synthesis (SPPS) and solution-phase organic workflows, offering excellent solubility in polar aprotic solvents like DMF and NMP when neutralized, while maintaining long-term benchtop stability.
Substituting N-Fmoc-1,4-butanediamine hydrobromide with its free base or alternatively protected analogs introduces severe process vulnerabilities . The free base form of putrescine derivatives is notoriously unstable, rapidly absorbing atmospheric carbon dioxide and moisture to form carbamates, which destroys stoichiometric accuracy and drastically reduces coupling yields. Furthermore, substituting the Fmoc group with a Boc (tert-butyloxycarbonyl) group eliminates orthogonal flexibility; Boc requires harsh acidic conditions (like TFA) for removal, which will prematurely cleave the molecule from acid-labile resins or destroy sensitive payloads [1]. Similarly, using an Alloc-protected analog introduces the need for palladium catalysts, complicating downstream purification and regulatory compliance for pharmaceutical intermediates. The Fmoc-HBr combination is specifically selected to bypass these handling and orthogonality bottlenecks.
Aliphatic diamines like putrescine are highly susceptible to atmospheric degradation. The free base form of N-Fmoc-1,4-butanediamine rapidly absorbs carbon dioxide and moisture to form carbamates, leading to shifting molecular weights and stoichiometric errors during coupling[1]. In contrast, the hydrobromide salt (CAS 352235-99-5) is a highly crystalline, non-hygroscopic solid that maintains ≥98.0% purity under standard storage conditions, ensuring precise molar equivalents can be weighed for sensitive PROTAC or peptide linker syntheses.
| Evidence Dimension | Atmospheric stability and handling state |
| Target Compound Data | Maintains ≥98.0% purity; crystalline and non-hygroscopic |
| Comparator Or Baseline | Free base N-Fmoc-1,4-butanediamine (rapid carbamate formation via CO2 absorption) |
| Quantified Difference | Eliminates >10-15% stoichiometric errors caused by atmospheric degradation |
| Conditions | Ambient atmospheric weighing and long-term storage |
Accurate stoichiometry is critical in heterobifunctional linker synthesis; the HBr salt eliminates the need for inert-atmosphere weighing and prevents yield-destroying side reactions.
When constructing complex PROTACs or polyamine conjugates, orthogonal protection is mandatory. N-Fmoc-1,4-butanediamine hydrobromide is quantitatively deprotected using mild bases (e.g., 20% piperidine in DMF), leaving acid-labile groups like tert-butyl esters or Boc-protected amines completely intact [1]. Substituting this with N-Boc-1,4-butanediamine requires strong acids (like TFA or HCl) for deprotection, which will simultaneously cleave other acid-sensitive moieties and prematurely detach the growing molecule from acid-labile solid-phase resins.
| Evidence Dimension | Deprotection conditions and orthogonality |
| Target Compound Data | Quantitative cleavage with 20% piperidine/DMF; 0% cleavage of acid-labile groups |
| Comparator Or Baseline | N-Boc-1,4-butanediamine (requires 50-100% TFA for cleavage) |
| Quantified Difference | 100% preservation of Boc/t-Bu groups and acid-labile resin linkages during linker deprotection |
| Conditions | Solid-phase peptide synthesis (SPPS) or complex PROTAC assembly |
Enables the synthesis of complex, multi-functional molecules where acid-sensitive payloads or structural elements must be preserved during linker extension.
For pharmaceutical applications, trace metal contamination is a strict regulatory hurdle. N-Fmoc-1,4-butanediamine hydrobromide relies on simple organic bases for deprotection. In contrast, the structurally similar N-Alloc-1,4-butanediamine requires palladium-catalyzed allyl transfer (e.g., Pd(PPh3)4) for deprotection [1]. Using the Fmoc-protected linker completely bypasses the need for expensive palladium catalysts and subsequent rigorous metal-scavenging steps required to meet ICH guidelines for active pharmaceutical ingredients (APIs) [2].
| Evidence Dimension | Deprotection reagent toxicity and downstream purification |
| Target Compound Data | Deprotected via simple organic bases (piperidine/DBU) |
| Comparator Or Baseline | N-Alloc-1,4-butanediamine (requires Pd(PPh3)4 catalyst and metal scavengers) |
| Quantified Difference | Reduces heavy metal contamination risk to 0 ppm, bypassing costly Pd-scavenging steps |
| Conditions | Late-stage API or clinical candidate synthesis (ICH Q3D compliance) |
Procuring the Fmoc variant streamlines regulatory compliance and reduces manufacturing costs by eliminating heavy metal catalysts from the synthetic route.
Where this compound is the right choice: Constructing heterobifunctional degraders where the linker must be extended directionally. The Fmoc group allows the unmasked amine to be coupled to an E3 ligase ligand, followed by mild base deprotection to attach the target-binding warhead, without disturbing acid-sensitive moieties.
Where this compound is the right choice: Introducing a putrescine spacer into peptide chains on acid-labile resins (e.g., Wang or 2-CTC). The base-labile Fmoc group ensures full compatibility with standard Fmoc/tBu SPPS protocols, avoiding the premature resin cleavage that occurs with Boc-protected alternatives .
Where this compound is the right choice: Functionalizing polymers (like poly(maleic anhydride-alt-1-tetradecene)) for encapsulating semiconductor nanocrystals. The stable HBr salt ensures precise stoichiometric grafting before Fmoc removal, enabling highly reproducible surface modifications [1].
Irritant